molecular formula C23H15NO4 B2647060 2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide CAS No. 868154-10-3

2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B2647060
CAS No.: 868154-10-3
M. Wt: 369.376
InChI Key: BNYZQHGUBYHCNF-UHFFFAOYSA-N
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Description

2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide is a compound that has been evaluated for HIV-1 integrase (IN) inhibition . A series of eighteen 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues were synthesized and studied for their HIV-1 IN inhibitory potential .


Synthesis Analysis

The derivatives of this compound were synthesized via a two-step pathway commencing with 2-hydroxybenzaldehyde and diethyl malonate followed by hydrolysis of ester and coupling with various aromatic amines .

Scientific Research Applications

Structural Analysis and Synthesis Techniques

Research on compounds structurally related to 2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide has highlighted their significance in crystallography and organic synthesis. Studies have focused on the crystal structures of related chromene compounds, revealing insights into their conformation and molecular interactions. For instance, the crystallographic analysis of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives demonstrated the anti-rotamer conformation about the C-N bond, showcasing the diversity in molecular structure and potential for forming polymorphs (Reis et al., 2013). Similarly, the synthesis and biological evaluation of innovative coumarin derivatives containing a thiazolidin-4-one ring highlighted the compound's potential in producing substances with significant biological properties (Ramaganesh et al., 2010).

Antimicrobial and Pharmacological Activities

The compound and its analogs have been explored for their antimicrobial and pharmacological potentials. A particular focus has been on chromeno[3,4‐c]pyrrole‐3,4‐dione‐based N‐heterocycles, which have shown to possess high antimicrobial activity (Azab et al., 2017). This suggests a promising avenue for developing new antimicrobial agents based on the chromene core structure.

Green Synthesis and Environmental Benefits

Research into green chemistry approaches has led to the development of cost-effective and environmentally friendly synthesis methods for related compounds. A notable example is the aqueous synthesis of 3-substituted coumarins, demonstrating a sustainable approach to chemical synthesis that aligns with environmental conservation efforts (Kiyani & Daroonkala, 2015).

Molecular Probing and Detection

The utility of similar compounds in molecular probing and detection has been validated, particularly in the selective chemosensor for Cu2+ and H2PO4− based on coumarin fluorophore. This study underscores the compound's role in developing sensitive and selective chemosensors, which are crucial for environmental monitoring and biomedical diagnostics (Meng et al., 2018).

Mechanism of Action

The mechanism of action of 2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide involves inhibition of HIV-1 integrase . Six molecules showed significant inhibition of HIV-1 integrase 3′-strand transfer with IC50 values less than 1.7 μM .

Properties

IUPAC Name

N-(2-benzoylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO4/c25-21(15-8-2-1-3-9-15)17-11-5-6-12-19(17)24-22(26)18-14-16-10-4-7-13-20(16)28-23(18)27/h1-14H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYZQHGUBYHCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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